3,4-Dibromo-5,7-difluoroquinoline

Organic Synthesis Cross-Coupling Medicinal Chemistry

3,4-Dibromo-5,7-difluoroquinoline (CAS 1209722-56-4) is a heavily halogenated quinoline derivative with the molecular formula C₉H₃Br₂F₂N and a molecular weight of 322.93 g/mol. Its structure features two bromine atoms at positions 3 and 4 and two fluorine atoms at positions 5 and 7 on the quinoline core.

Molecular Formula C9H3Br2F2N
Molecular Weight 322.935
CAS No. 1209722-56-4
Cat. No. B567802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-5,7-difluoroquinoline
CAS1209722-56-4
Synonyms3,4-Dibromo-5,7-difluoroquinoline
Molecular FormulaC9H3Br2F2N
Molecular Weight322.935
Structural Identifiers
SMILESC1=C(C=C2C(=C1F)C(=C(C=N2)Br)Br)F
InChIInChI=1S/C9H3Br2F2N/c10-5-3-14-7-2-4(12)1-6(13)8(7)9(5)11/h1-3H
InChIKeyHVDUKMXVEQOHQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-5,7-difluoroquinoline (CAS 1209722-56-4): Procurement & Differentiation Guide


3,4-Dibromo-5,7-difluoroquinoline (CAS 1209722-56-4) is a heavily halogenated quinoline derivative with the molecular formula C₉H₃Br₂F₂N and a molecular weight of 322.93 g/mol . Its structure features two bromine atoms at positions 3 and 4 and two fluorine atoms at positions 5 and 7 on the quinoline core [1]. This specific substitution pattern renders it a valuable intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution, making it a key building block in medicinal chemistry for developing novel kinase inhibitors and antimicrobial agents .

Why Generic Substitution of 3,4-Dibromo-5,7-difluoroquinoline Is Not Feasible


The unique 3,4-dibromo-5,7-difluoro substitution pattern on the quinoline ring confers distinct chemical reactivity and biological activity that cannot be replicated by other halogenated quinolines or simple analogs . While quinoline itself is a common scaffold, the specific placement of bromine and fluorine atoms at these four positions creates a unique electronic and steric environment that governs its behavior in cross-coupling reactions, its interaction with biological targets, and its physicochemical properties . A study on a series of 5,7-dihaloquinolines demonstrated that the 5,7-difluoro derivative exhibited the highest antifungal activity compared to its dichloro, dibromo, and diiodo counterparts, underscoring that even subtle halogen substitutions at these positions dramatically alter potency [1]. Consequently, substituting 3,4-dibromo-5,7-difluoroquinoline with a simpler or differently halogenated analog will result in a loss of the precise reactivity and target engagement required for specific synthetic routes or biological assays [2].

Quantitative Differentiation Evidence for 3,4-Dibromo-5,7-difluoroquinoline


Enhanced Reactivity in Double Suzuki Couplings via Distinct 3,4-Dibromo Pattern

The 3,4-dibromo substitution pattern on the quinoline ring enables a highly regioselective, sequential double Suzuki coupling that is not achievable with other dibromoquinoline isomers [1]. In contrast to 5,7-dibromoquinoline, which requires harsher conditions for the second coupling, 3,4-dibromoquinoline demonstrates a useful level of selectivity, allowing for the controlled introduction of two distinct aryl/heteroaryl groups in a single synthetic sequence [1]. This reactivity is attributed to the differential electronic environment created by the adjacent bromine atoms at the 3- and 4-positions, facilitating the first coupling at the more electrophilic C-4 position followed by a subsequent coupling at C-3 [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Superior Antifungal Activity of 5,7-Difluoro Motif Compared to Other 5,7-Dihalo Analogs

In a comparative study of 5,7-dihaloquinolines, the 5,7-difluoro derivative exhibited the highest antifungal activity, outperforming the 5,7-dichloro, 5,7-dibromo, and 5,7-diiodo analogs [1]. While the study did not explicitly test 3,4-dibromo-5,7-difluoroquinoline, the data strongly supports the critical role of the 5,7-difluoro substitution pattern in conferring antifungal potency [1]. The presence of fluorine atoms at these positions likely enhances target binding through unique electronic and steric effects not achieved with larger halogens [1].

Antifungal Structure-Activity Relationship Drug Discovery

Distinct pKa and LogP Values Dictate Formulation and Membrane Permeability Compared to Non-Fluorinated Analogs

The predicted physicochemical properties of 3,4-dibromo-5,7-difluoroquinoline, including a pKa of -1.22±0.50 and a LogP of 4.038, are markedly different from those of non-fluorinated or less halogenated analogs [1]. For example, the calculated LogP value indicates significantly higher lipophilicity compared to quinoline (LogP ~2.0) and 3,4-dibromoquinoline (LogP ~3.0, estimated) [1]. This elevated lipophilicity is a direct consequence of the combined bromine and fluorine substitutions, which reduces aqueous solubility but enhances passive membrane permeability [1].

Physicochemical Properties Drug Design Bioavailability

Utility as a Key Intermediate for HCV Therapeutics via Boehringer Ingelheim Patent

A patent by Boehringer Ingelheim (EP2427434B1) discloses 3,4-dibromo-5,7-difluoroquinoline as a key intermediate in the synthesis of agents for treating hepatitis C viral (HCV) infections [1]. The patent describes a process for preparing bromo-substituted quinolines of formula (I), where R is aryl, heteroaryl, alkyl, alkenyl, or alkynyl, and the dibromo-difluoro pattern is essential for subsequent palladium-catalyzed cross-coupling reactions that install the pharmacophore [1]. The inclusion of this specific compound in a major pharmaceutical patent underscores its validated role in a disease-relevant synthetic pathway, a distinction not held by many other bromoquinoline isomers [1].

HCV Antiviral Synthetic Intermediate

Precise Molecular Weight for HRMS Confirmation and Purity Analysis

The exact monoisotopic mass of 3,4-dibromo-5,7-difluoroquinoline is 320.86000 Da [1]. This precise value, derived from its unique elemental composition (C9H3Br2F2N), is essential for high-resolution mass spectrometry (HRMS) confirmation of synthetic products and for quantifying trace impurities [1]. In contrast, a closely related analog like 3,4-dibromo-5,7-difluoro-2-methylquinoline (CAS 1333254-57-1) has a different exact mass due to the additional methyl group, leading to a distinct HRMS signature . This differentiation is critical for ensuring compound identity and purity in both research and scaled-up production settings.

Analytical Chemistry Quality Control Synthesis

Potential for Enhanced Antimicrobial Activity via Iron(II)-Dependent Mechanism in Halogenated Quinoline Class

Halogenated quinoline derivatives, as a class, have been shown to act as antimicrobial agents via an iron(II)-dependent mode of action [1]. A specific patent (US 11,008,290 B2) claims these compounds are effective against biofilms and persister cells, a property not commonly observed with traditional antibiotics [1]. While 3,4-dibromo-5,7-difluoroquinoline was not the primary subject of the patent, its structural features place it within the claimed genus, suggesting it may possess this unique mechanism [1]. This is in contrast to many conventional quinolone antibiotics that primarily target DNA gyrase/topoisomerase IV [1].

Antimicrobial Biofilm Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 3,4-Dibromo-5,7-difluoroquinoline


Building Block for c-Met Kinase Inhibitors and Targeted Cancer Therapeutics

3,4-Dibromo-5,7-difluoroquinoline is an ideal starting material for synthesizing potent c-Met kinase inhibitors. The 5,7-difluoro substitution pattern has been validated in a Novartis patent, where a closely related 5,7-difluoroquinoline derivative achieved an IC50 of 0.0086 μM against c-Met in an EPK kinase assay [1]. The bromine atoms at the 3- and 4-positions provide handles for rapid diversification via Suzuki coupling to explore SAR and optimize potency . This scenario leverages the compound's proven utility in a high-value kinase inhibitor program.

Intermediate for HCV Antiviral Agents via Patented Synthetic Route

As explicitly claimed in Boehringer Ingelheim's patent EP2427434B1, this compound serves as a crucial intermediate for preparing agents to treat hepatitis C viral (HCV) infections [2]. The patent outlines a synthetic strategy where the bromine atoms are utilized in palladium-catalyzed cross-coupling reactions to introduce key aryl or heteroaryl groups [2]. This scenario provides a validated, patent-backed pathway for developing novel HCV therapeutics, reducing the risk of synthetic failure and offering a clear advantage over using an unpatented analog.

Scaffold for Investigating Iron(II)-Dependent Antimicrobial and Antibiofilm Agents

Given the class-level evidence for halogenated quinolines acting via a novel iron(II)-dependent mechanism to combat biofilms and persister cells, this compound is a prime candidate for antimicrobial drug discovery [3]. Researchers can utilize the 3,4-dibromo substitution to synthesize a focused library of analogs and screen for activity against Gram-positive pathogens like S. aureus and S. epidermidis in biofilm models [3]. This scenario is particularly valuable for programs targeting chronic, device-related infections where conventional antibiotics fail, offering a distinct scientific advantage over traditional DNA gyrase inhibitors.

Construction of Complex, Unsymmetrical Biaryl Libraries via Sequential Cross-Coupling

The unique regioselectivity of the 3,4-dibromo pattern on the quinoline core enables a powerful, one-pot, sequential Suzuki coupling strategy for generating highly diverse, unsymmetrical biaryl quinoline libraries [4]. This approach is synthetically more efficient than using other dibromoquinoline isomers (e.g., 5,7-dibromo), which exhibit less controlled selectivity [4]. This scenario is ideal for medicinal chemistry groups seeking to rapidly explore chemical space around a quinoline core for any target, maximizing synthetic throughput and compound diversity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dibromo-5,7-difluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.